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Compound of Interest

Compound Name: 2-Methoxy-4-methylnicotinonitrile

Cat. No.: B122532 Get Quote

An In-depth Technical Guide to the Research Applications of 2-Methoxy-4-
methylnicotinonitrile

Abstract
2-Methoxy-4-methylnicotinonitrile is a substituted pyridine derivative that, while not

extensively studied as a standalone bioactive agent, represents a valuable and versatile

scaffold for chemical and pharmaceutical research. Its unique arrangement of a nitrile, a

methoxy group, and a methyl group on a pyridine ring provides multiple reactive sites and

modulatory handles for drug discovery and materials science. This guide explores the potential

research applications of 2-Methoxy-4-methylnicotinonitrile, drawing insights from the well-

established roles of the nicotinonitrile and methoxypyridine moieties in medicinal chemistry. We

will delve into its synthetic utility, potential as a precursor for various bioactive compounds, and

provide exemplary protocols for its modification and analysis. This document serves as a

foundational resource for researchers, chemists, and drug development professionals seeking

to leverage this compound in their scientific endeavors.

Introduction: The Chemical Landscape of 2-
Methoxy-4-methylnicotinonitrile
2-Methoxy-4-methylnicotinonitrile is a heterocyclic aromatic compound with the chemical

formula C₈H₈N₂O. At its core is a pyridine ring, a ubiquitous structure in both natural products

and synthetic drugs. The strategic placement of its functional groups—a cyano (nitrile) group at
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the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position—imbues

it with a distinct chemical personality that makes it an attractive starting point for synthetic

campaigns.

Commercially, it is primarily available as a chemical intermediate or building block, pointing to

its utility in the synthesis of more complex molecules rather than as an end-product itself. The

true potential of this molecule lies in the chemical reactivity of its constituent parts and the

established pharmacological importance of the larger chemical class to which it belongs.

Table 1: Physicochemical Properties of 2-Methoxy-4-methylnicotinonitrile

Property Value Source

Molecular Formula C₈H₈N₂O PubChem

Molecular Weight 148.16 g/mol PubChem

CAS Number 36355-03-4 ChemicalBook

Appearance
White to off-white

powder/crystals
Various Suppliers

Solubility
Soluble in organic solvents like

DMSO, DMF, Methanol
Inferred from structure

The Nicotinonitrile Scaffold: A Privileged Structure
in Medicinal Chemistry
The nicotinonitrile core (3-cyanopyridine) is a well-recognized "privileged scaffold" in drug

discovery. The nitrile group is a versatile functional handle; it can act as a hydrogen bond

acceptor, a bioisostere for other functional groups, or be chemically transformed into amines,

amides, or tetrazoles, opening up a vast chemical space for analogue synthesis.

Numerous compounds incorporating the nicotinonitrile moiety have demonstrated significant

biological activity across various therapeutic areas. A notable example is the class of

dihydropyridine calcium channel blockers, where the core pyridine structure is fundamental to

their mechanism of action. Furthermore, the nicotinonitrile structure is a key component in a

variety of enzyme inhibitors, including:
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Janus Kinase (JAK) Inhibitors: Several approved and investigational JAK inhibitors, used in

the treatment of autoimmune diseases and cancers, feature a cyanopyridine headgroup that

interacts with the hinge region of the kinase domain.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This class of drugs, used for type 2 diabetes, often

utilizes a nitrile group for key binding interactions within the enzyme's active site.

The presence of the nitrile group in 2-Methoxy-4-methylnicotinonitrile thus immediately

suggests its potential as a starting material for the synthesis of novel kinase or protease

inhibitors.

Strategic Substituents: The Role of the Methoxy and
Methyl Groups
The methoxy (-OCH₃) and methyl (-CH₃) groups on the pyridine ring are not mere decorations;

they play a crucial role in fine-tuning the molecule's properties:

Methoxy Group: The 2-methoxy substituent significantly influences the electronic properties

of the pyridine ring, making the 2-position susceptible to nucleophilic aromatic substitution

(SNAr) reactions. This allows for the introduction of a wide range of other functional groups.

Furthermore, the methoxy group can be a key pharmacophoric element, forming hydrogen

bonds or occupying hydrophobic pockets in a protein target. It can also improve metabolic

stability and modulate the pharmacokinetic profile of a drug candidate.

Methyl Group: The 4-methyl group provides a lipophilic handle that can be important for

binding to hydrophobic sub-pockets within a target protein. It also serves as a steric marker,

potentially orienting the molecule for optimal interaction with its biological target. From a

synthetic perspective, the methyl group can be a site for further functionalization, for

example, through oxidation to a carboxylic acid or halogenation.

Potential Research Applications and Synthetic
Pathways
Based on the analysis of its structural components, 2-Methoxy-4-methylnicotinonitrile can be

envisioned as a valuable precursor in several areas of research.
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Kinase Inhibitor Scaffolds
The nicotinonitrile moiety is a known hinge-binding motif in many kinase inhibitors.

Researchers could utilize 2-Methoxy-4-methylnicotinonitrile as a starting point for novel

inhibitors targeting various kinases implicated in cancer or inflammatory diseases.
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Caption: Workflow for developing kinase inhibitors.

GPCR Modulators and CNS-Active Agents
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The pyridine scaffold is prevalent in drugs targeting the central nervous system (CNS). The

lipophilicity and hydrogen bonding capacity of 2-Methoxy-4-methylnicotinonitrile make it a

suitable starting point for developing modulators of G-protein coupled receptors (GPCRs), such

as dopamine or serotonin receptors. The nitrile group can be reduced to a primary amine, a

common pharmacophore in many CNS drugs.
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To cite this document: BenchChem. [Potential research applications of 2-Methoxy-4-
methylnicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122532#potential-research-applications-of-2-
methoxy-4-methylnicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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